molecular formula C30H28N2O5S B329121 ethyl 5-(4-ethoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-ethoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B329121
M. Wt: 528.6 g/mol
InChI Key: DQYCWGDAAUSUMY-UQQQWYQISA-N
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Description

Ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as ethoxyphenyl, methoxynaphthyl, and carboxylate. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-ethoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and β-ketoester, under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the ethoxyphenyl, methoxynaphthyl, and carboxylate groups. These reactions typically involve the use of reagents such as ethyl iodide, sodium ethoxide, and methoxynaphthalene under controlled conditions.

    Final Condensation: The final step involves the condensation of the substituted thiazolo[3,2-a]pyrimidine with appropriate aldehydes or ketones to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolo[3,2-a]pyrimidines with various functional groups.

Scientific Research Applications

Ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-ethoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Naphthyl Derivatives: Compounds containing naphthyl groups with varying functional groups.

    Carboxylate Esters: Compounds with ester functional groups and different aromatic or heterocyclic cores.

The uniqueness of ethyl 5-(4-ethoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and its potential biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C30H28N2O5S

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H28N2O5S/c1-5-36-21-14-11-20(12-15-21)27-26(29(34)37-6-2)18(3)31-30-32(27)28(33)25(38-30)17-23-22-10-8-7-9-19(22)13-16-24(23)35-4/h7-17,27H,5-6H2,1-4H3/b25-17-

InChI Key

DQYCWGDAAUSUMY-UQQQWYQISA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(C=CC5=CC=CC=C54)OC)S3)C)C(=O)OCC

Isomeric SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=C(C=CC5=CC=CC=C54)OC)/S3)C)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(C=CC5=CC=CC=C54)OC)S3)C)C(=O)OCC

Origin of Product

United States

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